![molecular formula C19H14F4N4O2 B2567010 8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941995-39-7](/img/structure/B2567010.png)
8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H14F4N4O2 and its molecular weight is 406.341. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis of Fused Heterocycles
The compound is involved in the synthesis of fused heterocycles incorporating the trifluoromethyl moiety. A study detailed the microwave-assisted reaction of certain precursors, leading to the formation of derivatives with potential pharmacological activities. This method represents an efficient way to construct complex heterocyclic systems, which are core structures in many pharmaceuticals (Shaaban, 2008).
Antiviral Activity
Another application is found in the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues, demonstrating moderate antiviral activity against several viruses. This synthesis explores the potential of these compounds as antiviral agents, contributing to the development of new therapeutic options for viral infections (Kim et al., 1978).
Photosystem II Herbicides
Research into dihydropyrimido-benzimidazole analogs of the compound has shown significant herbicidal activity, specifically targeting Photosystem II in plants. This application highlights the potential of these compounds in agricultural chemistry for the development of new herbicides (Bocion et al., 1987).
Synthetic Approaches and Chemical Transformations
Studies have also focused on the synthetic pathways to create various triazine systems and their transformations, demonstrating the compound's versatility in organic synthesis. These transformations provide valuable insights into the reactivity of triazine derivatives and their potential applications in creating novel materials or biologically active molecules (Massry, 2003).
Highly Selective CO2 Capture
Triazine-based polymers derived from similar structures have shown promising results in CO2 capture, indicating the potential application of these materials in addressing environmental concerns related to carbon dioxide emissions. These materials exhibit high selectivity for CO2 over other gases, making them suitable for use in gas separation technologies (Sekizkardes et al., 2014).
properties
IUPAC Name |
8-(4-fluorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N4O2/c20-14-5-7-15(8-6-14)25-9-10-26-16(28)17(29)27(24-18(25)26)11-12-1-3-13(4-2-12)19(21,22)23/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWZFZWFMXOHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione |
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